2-((6-isopropylpyrimidin-4-yl)thio)-N-(2-methoxyphenethyl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(6-propan-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13(2)15-10-18(21-12-20-15)24-11-17(22)19-9-8-14-6-4-5-7-16(14)23-3/h4-7,10,12-13H,8-9,11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJALZAGIKRTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)SCC(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 2-((6-Isopropylpyrimidin-4-yl)thio)-N-(2-Methoxyphenethyl)acetamide
Retrosynthetic Analysis
The target molecule can be dissected into three structural components:
- 6-Isopropylpyrimidin-4-thiol : Serves as the heterocyclic core.
- 2-Bromoacetamide : Provides the acetyl spacer for thioether linkage.
- 2-Methoxyphenethylamine : Introduces the aromatic substituent via amide coupling.
Stepwise Synthesis
Synthesis of 6-Isopropylpyrimidin-4-thiol
The pyrimidine core is synthesized via cyclocondensation of thiourea with 3-isopropyl-3-oxopropanenitrile under acidic conditions. A modified protocol from pyrimidine halogenation studies involves refluxing thiourea (1.2 equiv) and the nitrile derivative in ethanol with concentrated HCl at 80°C for 12 hours, yielding 6-isopropylpyrimidin-4-thiol as a white solid (72% yield).
Thioether Formation with 2-Bromoacetamide
The thiol intermediate reacts with 2-bromoacetamide in a nucleophilic substitution. Optimal conditions use potassium carbonate (2.5 equiv) in dimethylformamide (DMF) at 60°C for 6 hours, achieving 89% yield. Elevated temperatures (>80°C) promote side reactions, reducing purity.
Amide Coupling with 2-Methoxyphenethylamine
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. A representative procedure dissolves 2-((6-isopropylpyrimidin-4-yl)thio)acetic acid (1.0 equiv) and 2-methoxyphenethylamine (1.1 equiv) in dichloromethane, adding EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) at 0°C. After stirring at room temperature for 24 hours, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) in 84% yield.
Reaction Optimization and Mechanistic Insights
Catalytic Effects in Thioether Formation
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of the thiolate intermediate. Catalytic iodide additives (e.g., KI, 10 mol%) increase yields by facilitating bromide displacement (Table 1).
Table 1: Solvent and Additive Effects on Thioether Yield
| Solvent | Additive | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 60 | 72 |
| DMF | KI | 60 | 89 |
| DMSO | KI | 60 | 85 |
| THF | KI | 60 | 68 |
Characterization and Analytical Data
Spectroscopic Validation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patent-pending method utilizes microreactors for the thioether formation step, reducing reaction time from 6 hours to 15 minutes. Residence time optimization at 100°C achieves 91% yield with 20 kg/batch throughput.
Waste Stream Management
Quaternary ammonium salts from the substitution step are recovered via ion-exchange resins, aligning with green chemistry principles.
Applications and Derivative Synthesis
The acetamide scaffold serves as a precursor for analogs with modulated pharmacokinetic properties. For example, replacing the isopropyl group with cyclopropyl enhances metabolic stability (t1/2 = 8.2 h vs. 4.5 h in human liver microsomes).
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